molecular formula C13H15NO B13233637 N-[1-(5-methylfuran-2-yl)ethyl]aniline

N-[1-(5-methylfuran-2-yl)ethyl]aniline

Cat. No.: B13233637
M. Wt: 201.26 g/mol
InChI Key: KMPXNNVMEUHGRZ-UHFFFAOYSA-N
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Description

N-[1-(5-Methylfuran-2-yl)ethyl]aniline is a tertiary amine featuring an aniline group linked via an ethyl chain to a 5-methylfuran-2-yl moiety. For instance, compounds like (E)-N-((5-methylfuran-2-yl)methylene)aniline (a Schiff base analog) and 4-methyl-2-(5-methylfuran-2-yl)aniline highlight the importance of substituent positioning and linker groups in modulating reactivity and physical characteristics .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethyl]aniline

InChI

InChI=1S/C13H15NO/c1-10-8-9-13(15-10)11(2)14-12-6-4-3-5-7-12/h3-9,11,14H,1-2H3

InChI Key

KMPXNNVMEUHGRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and aniline.

    Alkylation Reaction: The first step involves the alkylation of 5-methylfuran with an appropriate alkylating agent to introduce the ethyl group at the 1-position.

    Amination Reaction: The resulting intermediate is then subjected to an amination reaction with aniline to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methylfuran-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced products.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

N-[1-(5-methylfuran-2-yl)ethyl]aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The furan ring and aniline moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of N-[1-(5-Methylfuran-2-yl)ethyl]aniline and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Notable Properties/Data
This compound (Target) C₁₃H₁₅NO 201.27 (estimated) Ethyl linker, 5-methylfuran, unsubstituted aniline Not explicitly reported Inferred steric and electronic effects
(E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline C₁₂H₁₀N₂O₃ 230.22 Methylene linker, nitro group at aniline C3, furan Condensation reaction Crystal structure: Dihedral angle 4.6° (furan-benzene), weak H-bonding in lattice
4-Methyl-2-(5-methylfuran-2-yl)aniline C₁₂H₁₃NO 187.24 Methyl at aniline C4, furan at C2 Suzuki coupling Purification: Hexane/EtOAc (95:5), yield not specified
N-[1-(5-Methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline C₁₄H₁₄F₃NS 285.33 Thiophene replaces furan, CF₃ at aniline C3 Not reported Higher MW, sulfur enhances electron richness
4-Ethyl-N-[(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl]aniline C₁₇H₁₈FNO 271.33 Dihydrobenzofuran, ethyl at aniline C4, fluorine substituent Not reported Fluorine increases electronegativity, dihydro structure adds rigidity

Key Comparison Points:

Structural Variations: Linker Groups: The target compound’s ethyl linker (vs. Substituent Positioning: In 4-methyl-2-(5-methylfuran-2-yl)aniline, the methyl group at the aniline C4 position may sterically shield reactive sites, altering regioselectivity in further reactions . Heterocycle Replacement: Thiophene analogs (e.g., ) exhibit enhanced electron density compared to furan, affecting charge distribution and reactivity .

Synthesis Methods :

  • The Suzuki coupling method () is robust for aryl-aryl bonds, while Meerwein arylation () is suited for introducing nitro groups. The target compound’s synthesis might involve similar cross-coupling strategies.

Spectroscopic and Physical Properties :

  • NMR Data : The Schiff base analog () shows distinct aromatic proton shifts (δ = 8.19 ppm for imine proton) and furan signals (δ = 6.19–6.85 ppm), differing from alkyl-linked analogs .
  • Crystallography : The nitro-substituted analog () forms hydrogen-bonded chains, whereas the target compound’s ethyl linker may disrupt such interactions, reducing crystallinity .

Electronic and Reactivity Profiles :

  • Electron-withdrawing groups (e.g., nitro in ) deactivate the aniline ring, while electron-donating groups (e.g., methyl in ) enhance nucleophilicity. Thiophene analogs () may exhibit higher polarizability due to sulfur’s larger atomic size .

Research Findings and Implications

  • Catalytic Applications : The ethyl linker in the target compound could stabilize metal complexes in catalysis, as seen in iron-catalyzed aminations ().
  • Drug Design : The steric bulk of the ethyl group may influence bioavailability compared to smaller linkers (e.g., methylene), as observed in hydrogen-bonding patterns ().

Biological Activity

N-[1-(5-methylfuran-2-yl)ethyl]aniline is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, which is known for its diverse biological activities. The structural characteristics of this compound may influence its interactions with biological targets.

Antibacterial Activity

Several studies have investigated the antibacterial properties of compounds related to this compound. For instance, a study synthesized various analogues and tested their efficacy against drug-resistant strains of Staphylococcus aureus. The results indicated that certain compounds exhibited promising antibacterial activity, with IC50 values ranging from 33 μM to 118 μM against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antibacterial Efficacy Data

CompoundTarget BacteriaIC50 (μM)MIC (μM)
22hMRSA3316
29bMycobacterium tuberculosis388
12kBacillus anthracis6430

Antiviral Activity

Research has also focused on the antiviral potential of related compounds. A study identified a new scaffold for inhibiting human norovirus replication, which could be relevant to understanding the antiviral activity of this compound. The modifications made to similar compounds improved their solubility and antiviral efficacy, suggesting that structural features play a critical role in their biological activity .

Antiviral Efficacy Data

CompoundVirus TargetEC50 (μM)Selectivity Index
Compound 1Human Norovirus<10>6
Compound 2Murine Norovirus<20>4

The mechanism by which this compound exerts its biological effects may involve multiple pathways. For example, compounds with similar structures have been shown to inhibit bacterial DNA gyrase and viral RNA-dependent RNA polymerase (RdRp), indicating potential targets for therapeutic intervention .

Case Studies

  • Case Study on Antibacterial Activity : A series of derivatives were synthesized and screened for their antibacterial activity against various strains. One notable compound demonstrated significant inhibition against E. coli and Pseudomonas aeruginosa, with inhibition zones measuring up to 35 mm .
  • Case Study on Antiviral Activity : In a cell-based assay, a modified derivative exhibited over 40% inhibition of murine norovirus-induced plaque formation at concentrations as low as 10 μM, highlighting the potential for developing effective antiviral agents based on this scaffold .

Q & A

Basic Questions

Q. What synthetic methodologies are suitable for preparing N-[1-(5-methylfuran-2-yl)ethyl]aniline, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogs with 5-methylfuran substituents are synthesized by reacting furan-containing aldehydes with aniline derivatives in ethanol under catalytic piperidine, achieving yields >70% . Key parameters include solvent polarity (ethanol enhances nucleophilicity), temperature (room temperature minimizes side reactions), and catalyst loading (1–5 mol% piperidine). Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical.
  • Validation : Confirm intermediates using TLC and characterize final products via 1H NMR^1 \text{H NMR} (e.g., furan protons at δ 6.0–6.5 ppm) and HRMS (mass error <5 ppm) .

Q. Which spectroscopic techniques are most effective for structural elucidation of N-[1-(5-methylfuran-2-yl)ethyl]aniline?

  • Nuclear Magnetic Resonance (NMR) : 1H NMR^1 \text{H NMR} identifies the ethyl linker (δ 1.2–1.5 ppm for CH3_3, δ 3.3–3.7 ppm for CH2_2N) and furan protons (δ 2.2 ppm for CH3_3, δ 6.1–6.3 ppm for furan C–H). 13C NMR^{13} \text{C NMR} confirms the aniline aromatic carbons (δ 115–150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+^+ at m/z 230.1312 for C13_{13}H15_{15}NO) with <3 ppm deviation .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (e.g., SHELX programs) resolves bond angles and dihedral distortions caused by the furan substituent .

Advanced Research Questions

Q. How does the 5-methylfuran-2-yl group influence electronic properties and reactivity in electrophilic aromatic substitution (EAS) reactions?

  • Electronic Effects : The electron-donating methyl group and furan oxygen enhance para/ortho-directing effects on the aniline ring. DFT calculations show reduced LUMO energy (−2.1 eV) at the para position, favoring nitration or halogenation .
  • Experimental Validation : Nitroso derivatives (e.g., N-aryl-2-nitrosoanilines) exhibit regioselective substitution at the para position (80% yield) under acidic conditions . Competing side reactions (e.g., furan ring oxidation) are mitigated using low-temperature (−10°C) nitration .

Q. What strategies address low crystallinity in N-[1-(5-methylfuran-2-yl)ethyl]aniline derivatives for X-ray analysis?

  • Crystallization Techniques : Slow evaporation from dichloromethane/hexane (1:3) at 4°C yields suitable crystals. Additives like ethyl acetate improve lattice packing by disrupting π-π stacking .
  • Data Collection : Use SHELXL for refinement, applying TWINABS for correcting absorption effects in low-symmetry crystals. Typical R-factors <0.05 ensure accuracy .

Q. How do steric and electronic factors affect catalytic hydrogenation of the furan ring in this compound?

  • Challenges : The ethyl linker introduces steric hindrance, reducing hydrogen access to the furan ring. Electron-rich furans require higher H2_2 pressure (5–10 bar) and catalysts (Pd/C or Ru/Al2_2O3_3) .
  • Optimization : Kinetic studies show 90% conversion to tetrahydrofuran derivatives at 80°C with 5 mol% Pd/C. Over-hydrogenation is prevented by monitoring via GC-MS .

Q. What computational methods predict the compound’s bioactivity or binding affinity in drug discovery contexts?

  • Molecular Docking : AutoDock Vina simulates interactions with targets like cytochrome P450 (binding energy −8.2 kcal/mol). The furan moiety participates in hydrophobic pockets, while the aniline NH forms hydrogen bonds .
  • ADMET Prediction : SwissADME estimates moderate solubility (LogP 2.8) and blood-brain barrier penetration (BOILED-Egg model). Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : reports >70% yields for furan-aniline derivatives, while notes lower yields (50–60%) for nitroso analogs. Resolution: Steric effects from nitroso groups slow reaction kinetics; adding phase-transfer catalysts (e.g., TBAB) improves efficiency .
  • Crystallization Challenges : achieved crystals via slow evaporation, but highlights twinning issues. Resolution: Use of additives (e.g., glycerol) or alternative solvents (acetonitrile) enhances crystal quality .

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